molecular formula C21H14ClN5O5 B2830446 methyl 5-({8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate CAS No. 1251550-16-9

methyl 5-({8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate

Cat. No.: B2830446
CAS No.: 1251550-16-9
M. Wt: 451.82
InChI Key: WEZOFZCGDAISIZ-UHFFFAOYSA-N
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Description

Methyl 5-({8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate is a complex organic compound that features a combination of several heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-({8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, which are then linked together through a series of condensation and cyclization reactions. Common reagents used in these steps include various chlorinated phenyl derivatives, oxadiazoles, and triazoles, often under conditions that promote nucleophilic substitution and cyclization .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups, altering the compound’s properties .

Scientific Research Applications

Methyl 5-({8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-({8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical for biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-({8-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate
  • Methyl 5-({8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate

Uniqueness

The uniqueness of methyl 5-({8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate lies in its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-[[8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5O5/c1-30-20(28)16-9-8-14(31-16)11-27-21(29)26-10-2-3-15(18(26)24-27)19-23-17(25-32-19)12-4-6-13(22)7-5-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZOFZCGDAISIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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